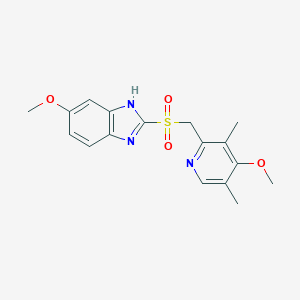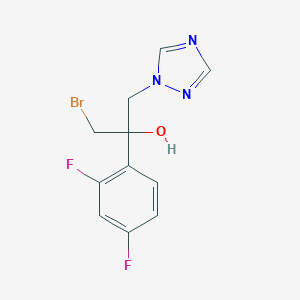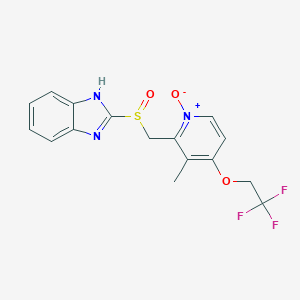
Lansoprazol-N-oxid
Übersicht
Beschreibung
Lansoprazole N-oxide is a chemical compound with the molecular formula C16H14F3N3O3S and a molecular weight of 385.36 g/mol . It is an impurity of Lansoprazole, a well-known proton pump inhibitor used to treat gastrointestinal disorders such as gastric ulcers and gastroesophageal reflux disease . Lansoprazole N-oxide is characterized by its white to off-white solid form and is primarily used in research and development settings .
Wissenschaftliche Forschungsanwendungen
Lansoprazol-N-oxid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch die Hemmung des H+/K+-ATPase-Enzymsystems in den Magensäurezellen aus. Diese Hemmung blockiert den letzten Schritt der Magensäureproduktion, reduziert die Säuresekretion und fördert die Heilung von Geschwüren . Darüber hinaus hat sich gezeigt, dass this compound den Nrf2-Signalweg aktiviert, was zur Expression von antioxidativen Genen führt, die Zellen vor oxidativen Schäden schützen .
Ähnliche Verbindungen:
Lansoprazol: Die Stammverbindung, ein Protonenpumpenhemmer zur Behandlung säurebedingter Erkrankungen.
Dexlansoprazol: Ein Enantiomer von Lansoprazol mit ähnlichen pharmakologischen Eigenschaften.
Rabeprazol: Ein weiterer Protonenpumpenhemmer mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.
Einzigartigkeit: this compound ist aufgrund seines spezifischen Oxidationszustands und des Vorhandenseins der N-Oxid-Funktionellgruppe einzigartig. Dieser strukturelle Unterschied verleiht ihm unterschiedliche chemische und biologische Eigenschaften, wie z. B. seine potenziellen entzündungshemmenden und hepatoprotektiven Wirkungen .
Zusammenfassend lässt sich sagen, dass this compound eine wertvolle Verbindung sowohl in der Forschung als auch in der Industrie ist. Seine einzigartigen chemischen Eigenschaften und seine potenziellen therapeutischen Anwendungen machen es zu einem wichtigen Forschungsobjekt in verschiedenen wissenschaftlichen Bereichen.
Wirkmechanismus
Target of Action
Lansoprazole N-oxide is a potential impurity in lansoprazole bulk preparations . Lansoprazole, the parent compound, is a proton pump inhibitor (PPI) that targets gastric H,K-ATPase pumps . These pumps are responsible for the final step in the production of gastric acid in the stomach’s parietal cells .
Mode of Action
Lansoprazole, the parent compound, reduces gastric acid secretion by inhibiting the h,k-atpase enzyme system located on the secretory surface of gastric parietal cells . This inhibition is effective at promoting healing in ulcerative diseases and treating gastroesophageal reflux disease (GERD) along with other pathologies caused by excessive acid secretion .
Biochemical Pathways
Lansoprazole has been reported to provide hepatoprotection in a drug-induced hepatitis animal model through the nrf2/heme oxygenase-1 (ho1) pathway . It also inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in murine macrophage RAW 264.7 cells .
Pharmacokinetics
Lansoprazole, the parent compound, is rapidly absorbed and approximately 97% bound in human plasma . It is extensively metabolized into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18 . The mean plasma elimination half-life is between 1.3 and 2.1 hours in healthy volunteers .
Result of Action
Lansoprazole, the parent compound, is effective at healing duodenal ulcers, reduces ulcer-related pain, and offers relief from symptoms of heartburn . It also reduces pepsin secretion, making it a useful treatment .
Action Environment
The synthesis of lansoprazole impurities, including lansoprazole n-oxide, has been reported to be influenced by the reaction conditions .
Biochemische Analyse
Biochemical Properties
Lansoprazole N-oxide is a derivative of Lansoprazole, a proton pump inhibitor (PPI) that reduces gastric acid secretion . Lansoprazole is converted to active metabolites in the acid environment of parietal cells
Cellular Effects
Lansoprazole, from which Lansoprazole N-oxide is derived, has been shown to have anti-inflammatory effects on RAW264.7 murine macrophages . Treatment of lipopolysaccharide (LPS)-stimulated RAW264.7 cells with Lansoprazole inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2) .
Molecular Mechanism
Lansoprazole, the parent compound, inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells . This suggests that Lansoprazole N-oxide may also have similar effects.
Metabolic Pathways
Lansoprazole, the parent compound, is extensively metabolized in the liver by CYP3A4 and CYP2C18 . The resulting major metabolites are 5-hydroxy lansoprazole and the sulfone derivative .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Lansoprazol-N-oxid kann durch Oxidation von Lansoprazol oder seinen Zwischenprodukten synthetisiert werden. Ein gängiges Verfahren umfasst die Oxidation von Lanso-chloro mit Peressigsäure zur Bildung von N-Oxid Lanso-chloro. Dieses Zwischenprodukt wird dann mit 2-Mercaptobenzimidazol in Gegenwart von wässriger Natriumhydroxid kondensiert, um N-Oxid Lanso-sulfid zu erhalten. Weitere Oxidation mit Peressigsäure führt zur Bildung von this compound .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen synthetischen Wegen, ist jedoch für die großtechnische Herstellung optimiert. Das Verfahren umfasst die Verwendung von Dichlormethan als Reaktionslösungsmittel und Triethylamin als Base unter Stickstoffschutz. Dieses Verfahren verkürzt die Reaktionszeit, spart Rohstoffe und minimiert Abfall, wodurch es für industrielle Anwendungen geeignet ist .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Lansoprazol-N-oxid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: Peressigsäure wird häufig als Oxidationsmittel bei der Synthese von this compound verwendet.
Reduktion: Spezifische Reduktionsmittel können verwendet werden, um this compound in seine Stammverbindung oder andere Derivate umzuwandeln.
Substitution: Reaktionen mit nukleophiler Substitution können die funktionellen Gruppen verändern, die an die Pyridin- und Benzimidazolringe gebunden sind.
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst. je nach Reaktionsbedingungen und verwendeten Reagenzien können auch andere Derivate und Verunreinigungen gebildet werden .
Vergleich Mit ähnlichen Verbindungen
Lansoprazole: The parent compound, a proton pump inhibitor used to treat acid-related disorders.
Dexlansoprazole: An enantiomer of Lansoprazole with similar pharmacological properties.
Rabeprazole: Another proton pump inhibitor with a similar mechanism of action but different chemical structure.
Uniqueness: Lansoprazole N-oxide is unique due to its specific oxidation state and the presence of the N-oxide functional group. This structural difference imparts distinct chemical and biological properties, such as its potential anti-inflammatory and hepatoprotective effects .
Eigenschaften
IUPAC Name |
2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c1-10-13(22(23)7-6-14(10)25-9-16(17,18)19)8-26(24)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGHBYDDJGHGNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1CS(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213476-12-1 | |
| Record name | Lansoprazole N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213476121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LANSOPRAZOLE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51C3Z1Q9J3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


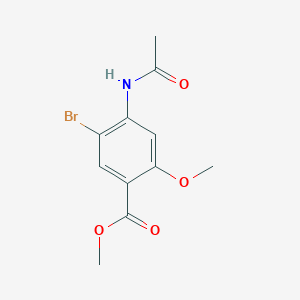
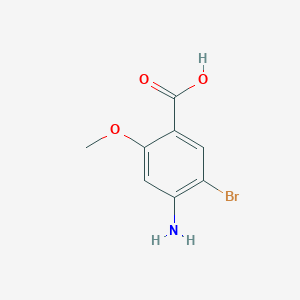
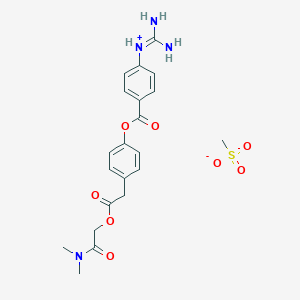
![4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B194764.png)
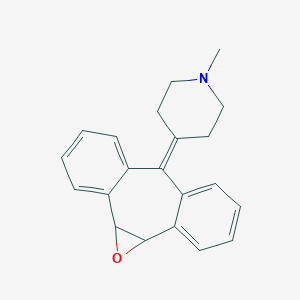
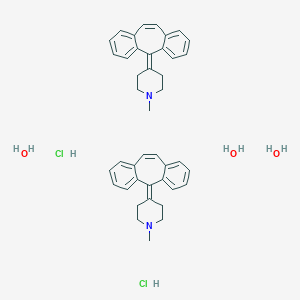
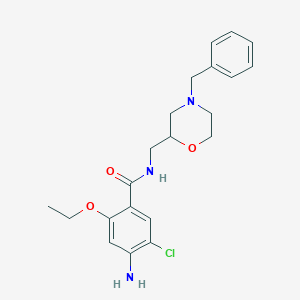
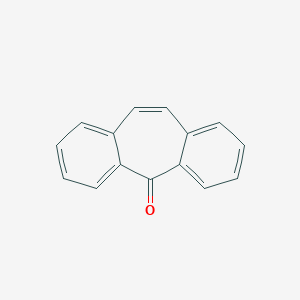
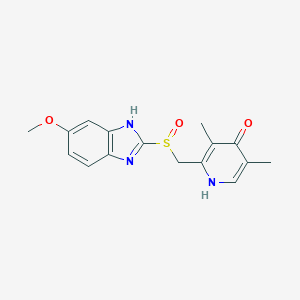
![5-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B194789.png)


